molecular formula C10H7BrClN3O B6630793 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B6630793
M. Wt: 300.54 g/mol
InChI Key: LTWGFZLXRDQRPW-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the pyrazole ring in its structure adds to its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzamide derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O/c11-8-3-1-2-7(9(8)12)10(16)15-6-4-13-14-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWGFZLXRDQRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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